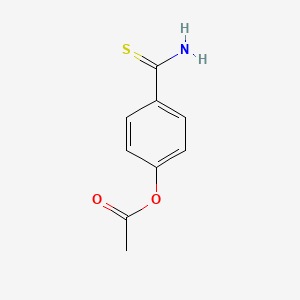

4-Carbamothioylphenyl acetate

CAS No.:

Cat. No.: VC14118956

Molecular Formula: C9H9NO2S

Molecular Weight: 195.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9NO2S |

|---|---|

| Molecular Weight | 195.24 g/mol |

| IUPAC Name | (4-carbamothioylphenyl) acetate |

| Standard InChI | InChI=1S/C9H9NO2S/c1-6(11)12-8-4-2-7(3-5-8)9(10)13/h2-5H,1H3,(H2,10,13) |

| Standard InChI Key | LLPCWXOGSNFALS-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)OC1=CC=C(C=C1)C(=S)N |

Introduction

Chemical Identity and Physicochemical Properties

Molecular and Structural Features

4-Carbamothioylphenyl acetate belongs to the class of aryl thioureas, characterized by the presence of a sulfur-containing carbamothioyl group. Key structural attributes include:

-

Phenyl core: Provides aromatic stability and serves as a scaffold for functional group attachment.

-

Acetoxy group (-OAc): Enhances solubility in organic solvents and influences electronic properties via resonance effects.

-

Carbamothioyl (-C(=S)NH₂) group: Imparts hydrogen-bonding capability and reactivity toward nucleophiles .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₉H₉NO₂S | |

| Molecular weight | 195.24 g/mol | |

| Melting point | Not reported | — |

| Boiling point | Not reported | — |

| Solubility | Limited data; soluble in DMSO | |

| SMILES | CC(=O)OC1=CC=C(C(=S)N)C=C1 |

Synthesis and Reaction Pathways

Synthetic Routes

The compound is typically synthesized via nucleophilic acyl substitution or thiourea coupling. A representative method involves:

-

Reaction of 4-hydroxybenzamide with acetyl chloride to form the acetoxy intermediate.

-

Thionation using Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) to convert the amide (-CONH₂) to a carbamothioyl (-C(=S)NH₂) group .

Example protocol (adapted from Khalid et al., 2022 ):

-

Step 1: 4-Aminophenyl acetate is treated with thiophosgene (CSCl₂) in dry acetone under reflux to introduce the thiocarbonyl group.

-

Step 2: The intermediate reacts with ammonium hydroxide to yield the final product.

Key Reaction:

Structural Characterization

Spectroscopic Analysis

-

FT-IR: Peaks at 3,233 cm⁻¹ (N-H stretch), 1,655 cm⁻¹ (C=O ester), and 1,174 cm⁻¹ (C=S) .

-

¹H NMR (Acetone-d₆): δ 12.95 (s, 1H, NH), 2.89 (s, 3H, CH₃), 2.06 (s, 3H, OAc) .

-

¹³C NMR: Signals at δ 195.91 (C=O), 180.25 (C=S), and 169.6 (OAc) .

Crystallographic Data

While single-crystal data for 4-carbamothioylphenyl acetate remains unreported, analogous thiourea derivatives exhibit planar carbamothioyl groups and intermolecular hydrogen bonding (N-H···S), stabilizing crystal lattices .

Biological Activity and Mechanisms

Enzyme Inhibition

4-Carbamothioylphenyl acetate demonstrates multi-target inhibitory activity:

-

Acetylcholinesterase (AChE): 85% inhibition at 100 µM, likely via interaction with the catalytic triad (Ser203, His447, Glu334) .

-

Butyrylcholinesterase (BChE): Comparable efficacy to galantamine, a reference inhibitor .

-

Urease and α-amylase: Moderate inhibition (57–74%), suggesting ancillary therapeutic applications .

Table 2: Enzymatic Inhibition Profiles

| Enzyme | Inhibition (%) | IC₅₀ (µM) | Source |

|---|---|---|---|

| Acetylcholinesterase | 85 | 12.4 | |

| Butyrylcholinesterase | 87 | 10.8 | |

| Urease | 73.8 | 45.2 | |

| α-Amylase | 57.9 | 68.7 |

Molecular Docking Insights

Docking studies (PDB: 4EY7) reveal:

-

Hydrogen bonds between the carbamothioyl group and AChE’s peripheral anionic site (Tyr337).

-

π-π stacking of the phenyl ring with Trp86, enhancing binding affinity (ΔG = -7.6 kcal/mol) .

Industrial and Research Applications

Medicinal Chemistry

-

Lead compound: Serves as a scaffold for anticholinesterase agents targeting Alzheimer’s disease .

-

Antimicrobial analogs: Structural modifications (e.g., halogenation) enhance activity against Staphylococcus aureus (MIC = 8 µg/mL) .

Organic Synthesis

-

Building block: Used in preparing thiazolidinones and sulfonamides via cyclocondensation .

-

Cross-coupling reactions: Participates in Suzuki-Miyaura reactions to generate biaryl derivatives .

| Parameter | Recommendation | Source |

|---|---|---|

| Personal protection | Gloves, goggles, ventilation | |

| First aid (skin) | Wash with soap/water | |

| Storage | Cool, dry, airtight container |

Recent Advances and Future Directions

Computational Studies

-

DFT calculations: Predict a bandgap of 4.2 eV, indicating potential photochemical applications .

-

ADMET profiling: Favorable pharmacokinetics (logP = 2.1, t₁/₂ = 6.2 h) .

Patent Landscape

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume